![molecular formula C12H11Cl3N2 B12417137 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4](/img/structure/B12417137.png)
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of 1-(Trichloromethyl)-1,2,3,4-tetrahydro-β-carboline, also known as TaClo. This compound is a neurotoxin that has been studied for its potential role in neurodegenerative diseases such as Parkinson’s disease. The deuterated version is often used in research to study metabolic pathways and mechanisms of action due to its stability and traceability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 typically involves the condensation of tryptamine with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the tetrahydro-β-carboline structure. The deuterated version is synthesized using deuterated reagents to ensure the incorporation of deuterium atoms at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires specialized equipment and handling to prevent contamination and ensure the integrity of the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various quinoline and dihydro derivatives, which are of interest for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its neurotoxic effects and potential role in neurodegenerative diseases.
Medicine: Studied for its potential therapeutic applications and as a tool to understand disease mechanisms.
Wirkmechanismus
The mechanism of action of 1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 involves its interaction with mitochondrial complex I, leading to the inhibition of mitochondrial respiration. This results in increased production of reactive oxygen species (ROS) and subsequent oxidative stress, which can cause neuronal cell death. The compound also affects the phosphorylation of 5’-adenosine monophosphate-activated protein kinase (AMPK) and induces autophagy, contributing to its neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin that also inhibits mitochondrial complex I and is used to model Parkinson’s disease in animals.
1-Trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo): The non-deuterated version of the compound, which has similar neurotoxic properties.
Uniqueness
1-(Trichloromethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The deuterium atoms act as tracers, making it easier to track the compound’s metabolic fate and understand its biochemical interactions .
Eigenschaften
Molekularformel |
C12H11Cl3N2 |
|---|---|
Molekulargewicht |
293.6 g/mol |
IUPAC-Name |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C1(C2=C(C(NC1([2H])[2H])C(Cl)(Cl)Cl)NC3=CC=CC=C32)[2H] |
Kanonische SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



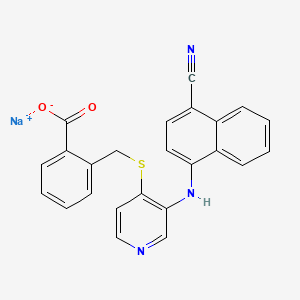
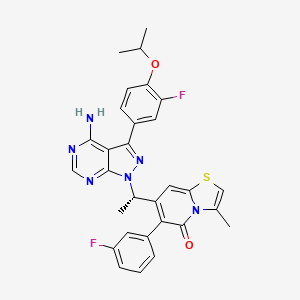
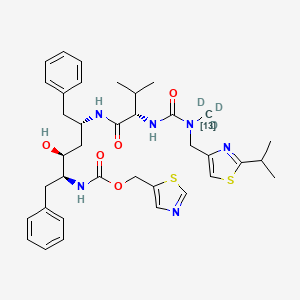

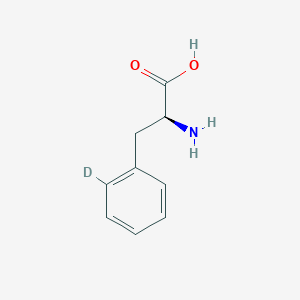
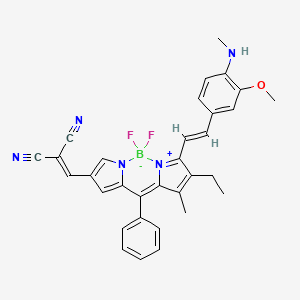
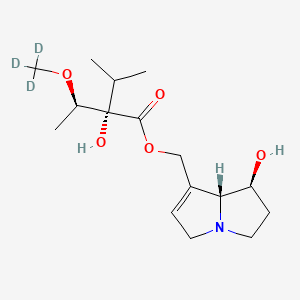
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)
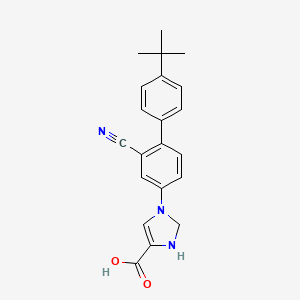
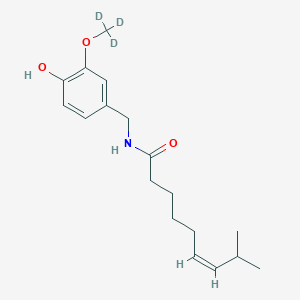
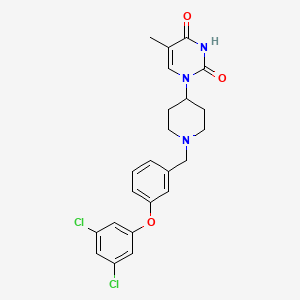
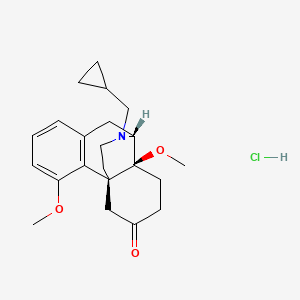
![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
